molecular formula C7H4ClNO B1587699 4-Chloro-2-hydroxybenzonitrile CAS No. 30818-28-1

4-Chloro-2-hydroxybenzonitrile

Cat. No. B1587699
CAS RN: 30818-28-1
M. Wt: 153.56 g/mol
InChI Key: SMUWKRUWTDAYKS-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has an average mass of 153.566 Da and a monoisotopic mass of 152.998138 Da . The compound appears as a white to pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of 4-Chloro-2-hydroxybenzonitrile can be achieved through various methods. One such method involves the reaction of hydroxylamine with a 2-hydroxyarylaldehyde, which is at least partially in the form of a salt and/or complex of a metal of Group II, Group III, Group IVA or Group VIA of the Periodic Table . The 2-hydroxyarylaldoxime formed is then dehydrated .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-hydroxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a nitrile group . The compound has a density of 1.4±0.1 g/cm3 .


Chemical Reactions Analysis

4-Chloro-2-hydroxybenzonitrile can participate in various chemical reactions. For instance, it can be used in the synthesis of 6-aminophenanthridines via the Suzuki-Miyaura coupling reaction . It can also be used in the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile .


Physical And Chemical Properties Analysis

4-Chloro-2-hydroxybenzonitrile has a boiling point of 275.5±25.0 °C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound has an enthalpy of vaporization of 53.5±3.0 kJ/mol and a flash point of 120.4±23.2 °C . It has a molar refractivity of 37.7±0.4 cm3 .

Scientific Research Applications

Synthesis of Aminophenanthridines

4-Chloro-2-hydroxybenzonitrile is used in the synthesis of 6-aminophenanthridines through the Suzuki-Miyaura coupling reaction . Aminophenanthridines are important compounds in medicinal chemistry due to their potential biological activities, including anti-inflammatory and anticancer properties.

Preparation of Brominated Derivatives

This chemical serves as a precursor for the preparation of 5-bromo-2-chloro-4-hydroxybenzonitrile . Brominated derivatives are often used in further chemical transformations and can be pivotal in the development of new pharmaceuticals.

Pharmaceutical Research

In pharmaceutical research, 4-Chloro-2-hydroxybenzonitrile is a crucial building block for the synthesis of innovative drug candidates. Its unique structure allows for the development of targeted therapies for a wide spectrum of health conditions and disorders .

Safety and Hazards

4-Chloro-2-hydroxybenzonitrile is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The compound has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUWKRUWTDAYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392519
Record name 4-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxybenzonitrile

CAS RN

30818-28-1
Record name 4-chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-hydroxybenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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